molecular formula C10H9ClF3N3 B1461859 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride CAS No. 1803586-22-2

4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride

Cat. No.: B1461859
CAS No.: 1803586-22-2
M. Wt: 263.65 g/mol
InChI Key: DIPJWTTXDXKSRI-UHFFFAOYSA-N
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Description

4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone in the presence of an acid catalyst.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Coupling with aniline: The pyrazole derivative is then coupled with aniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of corresponding nitro or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)aniline: Similar structure but lacks the pyrazole ring.

    5-(trifluoromethyl)-1H-pyrazole: Lacks the aniline moiety.

    Trifluoromethylated pyrazoles: Various derivatives with different substituents on the pyrazole ring.

Uniqueness

4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride is unique due to the combination of the trifluoromethyl group, pyrazole ring, and aniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-[5-(trifluoromethyl)pyrazol-1-yl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)9-5-6-15-16(9)8-3-1-7(14)2-4-8;/h1-6H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPJWTTXDXKSRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C(=CC=N2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803586-22-2
Record name 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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